molecular formula C20H18N4O6S B13755627 3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid CAS No. 61886-19-9

3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid

Cat. No.: B13755627
CAS No.: 61886-19-9
M. Wt: 442.4 g/mol
InChI Key: MIXWIPPKIPRDEA-UHFFFAOYSA-N
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Description

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various research and industrial applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenol, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
  • 2,5-Dimethoxy-4-[(4-hydroxyphenyl)azo]benzenesulfonic acid

Uniqueness

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Biological Activity

3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid, also known as an azo compound, is notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O6_{6}S
  • Molecular Weight : 418.44 g/mol
  • CAS Number : 68516-60-9

The structure features an azo linkage (-N=N-) which is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups enhances its solubility and potential reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azo compounds, including the target compound. A study published in 2017 demonstrated that derivatives of azo compounds exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . This activity is attributed to the ability of azo compounds to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antibacterial Efficacy

A specific case study involving the compound showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, confirming its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has shown anti-inflammatory activity . Research indicates that azo compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .

The proposed mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation. This pathway is crucial for the expression of various inflammatory mediators.

Data Table: Biological Activities

Biological ActivityTest Organisms/ModelsObservations
AntimicrobialE. coli, S. aureusSignificant inhibition at 50 µg/mL
Anti-inflammatoryIn vitro assaysReduced levels of TNF-α and IL-6
CytotoxicityHuman cancer cell linesIC50 values ranging from 30 to 100 µM

Properties

CAS No.

61886-19-9

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C20H18N4O6S/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13/h3-12,25H,1-2H3,(H,26,27,28)

InChI Key

MIXWIPPKIPRDEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

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